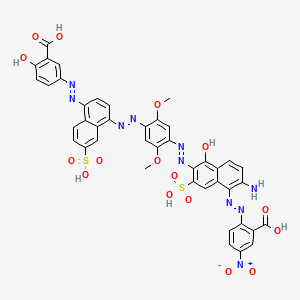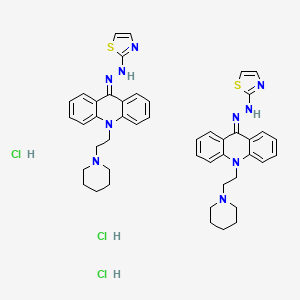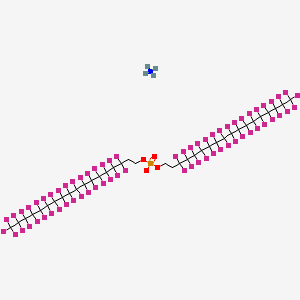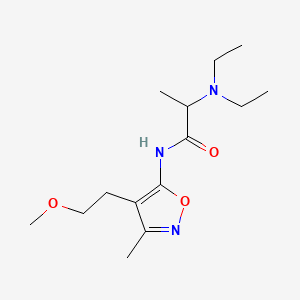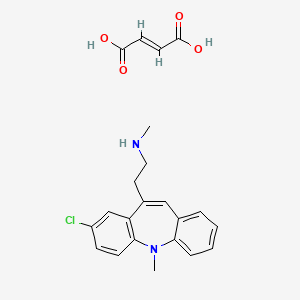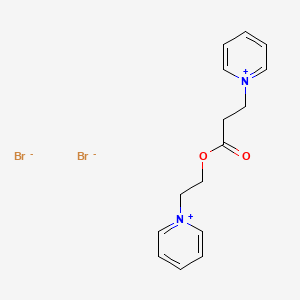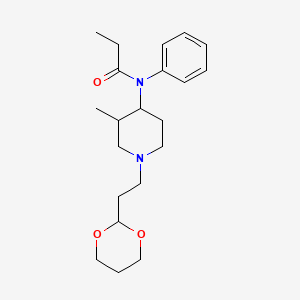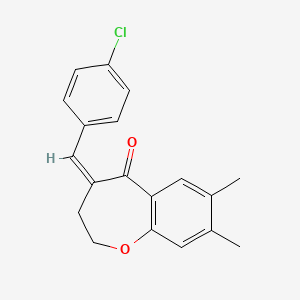
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihidro-4-((4-clorofenil)metileno)-7,8-dimetil-1-benzoxepin-5(2H)-ona es un compuesto orgánico sintético que ha generado interés en diversos campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un sistema de anillo de benzoxepina, que es un anillo de siete miembros que contiene tanto átomos de oxígeno como de benceno, junto con sustituyentes clorofenilo y dimetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4-Dihidro-4-((4-clorofenil)metileno)-7,8-dimetil-1-benzoxepin-5(2H)-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-clorobenzaldehído con 7,8-dimetil-1-benzoxepin-5(2H)-ona en condiciones básicas. La reacción se lleva a cabo a menudo en presencia de una base como hidróxido de sodio o carbonato de potasio, y un disolvente como etanol o metanol. La mezcla de reacción suele calentarse a reflujo para facilitar el proceso de condensación.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto final. También se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3,4-Dihidro-4-((4-clorofenil)metileno)-7,8-dimetil-1-benzoxepin-5(2H)-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para convertir los grupos carbonilo en alcoholes.
Sustitución: El grupo clorofenilo puede experimentar reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas en presencia de una base como trietilamina.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción normalmente produce alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial como agente terapéutico debido a su estructura química única y actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3,4-Dihidro-4-((4-clorofenil)metileno)-7,8-dimetil-1-benzoxepin-5(2H)-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dihidro-4H-pirano: Un compuesto estructuralmente relacionado con un anillo de seis miembros que contiene oxígeno.
4-Cloro-5-(4-clorofenil)tieno[2,3-d]pirimidina: Otro compuesto con un grupo clorofenilo y potencial actividad biológica.
Unicidad
3,4-Dihidro-4-((4-clorofenil)metileno)-7,8-dimetil-1-benzoxepin-5(2H)-ona es único debido a su sistema de anillo de benzoxepina y sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
124392-65-0 |
|---|---|
Fórmula molecular |
C19H17ClO2 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)methylidene]-7,8-dimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C19H17ClO2/c1-12-9-17-18(10-13(12)2)22-8-7-15(19(17)21)11-14-3-5-16(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3/b15-11- |
Clave InChI |
IJPMPMHZDAYRMP-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)OCC/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
SMILES canónico |
CC1=CC2=C(C=C1C)OCCC(=CC3=CC=C(C=C3)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


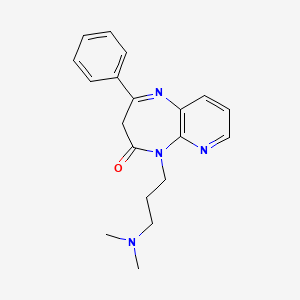
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
